molecular formula C10H16N2 B12103999 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine

2-(3,6-Dimethylpyridin-2-yl)propan-2-amine

Cat. No.: B12103999
M. Wt: 164.25 g/mol
InChI Key: QBXZPADILUVSJX-UHFFFAOYSA-N
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Description

2-(3,6-Dimethylpyridin-2-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with two methyl groups at the 3 and 6 positions, and an amine group attached to a propan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3,6-dimethylpyridine.

    Alkylation: The pyridine ring is alkylated using a suitable alkylating agent, such as 2-bromopropane, in the presence of a base like potassium carbonate.

    Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dimethylpyridin-2-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(3,6-Dimethylpyridin-2-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The pyridine ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)propan-2-amine: Lacks the methyl groups at the 3 and 6 positions.

    2-(3,5-Dimethylpyridin-2-yl)propan-2-amine: Has methyl groups at the 3 and 5 positions instead of 3 and 6.

    2-(Pyrimidin-2-yl)propan-2-amine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

2-(3,6-Dimethylpyridin-2-yl)propan-2-amine is unique due to the specific positioning of the methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-(3,6-dimethylpyridin-2-yl)propan-2-amine

InChI

InChI=1S/C10H16N2/c1-7-5-6-8(2)12-9(7)10(3,4)11/h5-6H,11H2,1-4H3

InChI Key

QBXZPADILUVSJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)C(C)(C)N

Origin of Product

United States

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